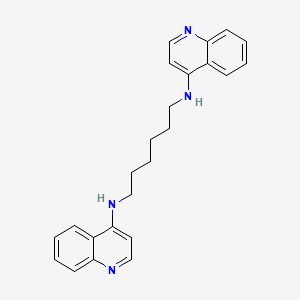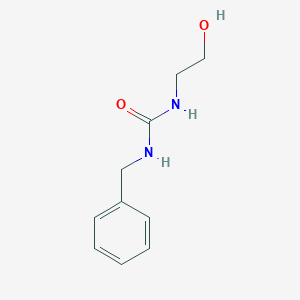
Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)-, the following synthetic route can be considered:
Starting Materials: 2-hydroxyethylamine and benzyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The 2-hydroxyethylamine is added dropwise to a solution of benzyl isocyanate in the solvent, and the mixture is heated to reflux for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of urea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carbonyl compound, while reduction of the carbonyl group in the urea moiety may produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a stabilizing agent for proteins.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- depends on its specific application. In biochemical contexts, it may interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. The hydroxyethyl and phenylmethyl groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N’-(methyl)-
- Urea, N-(2-hydroxyethyl)-N’-(ethyl)-
- Urea, N-(2-hydroxyethyl)-N’-(propyl)-
Comparison
Compared to these similar compounds, Urea, N-(2-hydroxyethyl)-N’-(phenylmethyl)- features a phenylmethyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity for certain molecular targets. This uniqueness makes it a valuable compound for specific applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-6-11-10(14)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAGXOHZHMOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467490 |
Source


|
| Record name | Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57501-19-6 |
Source


|
| Record name | Urea, N-(2-hydroxyethyl)-N'-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
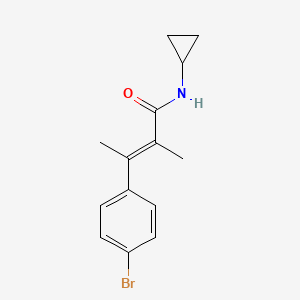
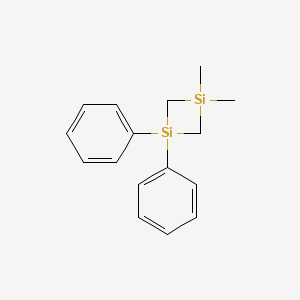
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
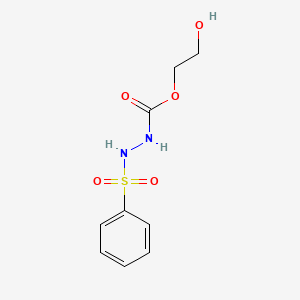

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
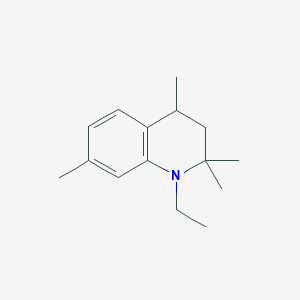
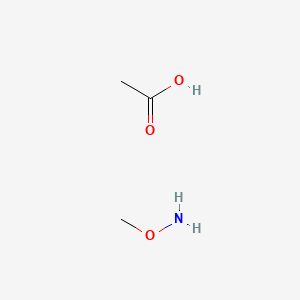
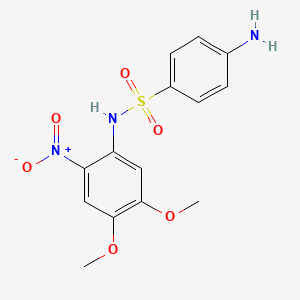
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
